N-Desmetil Sildenafilo-d8

Descripción general

Descripción

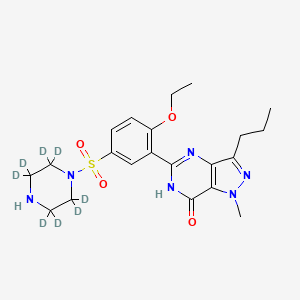

N-Desmethyl Sildenafil-d8 is a deuterium-labelled analog of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor) which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . The molecular formula of N-Desmethyl Sildenafil-d8 is C21H28N6O4S .

Molecular Structure Analysis

The molecular structure of N-Desmethyl Sildenafil-d8 is characterized by a molecular weight of 468.6 g/mol . The InChI string representation of the molecule isInChI=1S/C21H28N6O4S/c1-4-6-16-18-19 (26 (3)25-16)21 (28)24-20 (23-18)15-13-14 (7-8-17 (15)31-5-2)32 (29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3, (H,23,24,28)/i9D2,10D2,11D2,12D2 . Physical and Chemical Properties Analysis

N-Desmethyl Sildenafil-d8 has a molecular weight of 468.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 7 . The Exact Mass and Monoisotopic Mass are both 468.23948854 g/mol .Aplicaciones Científicas De Investigación

- N-Desmetil Sildenafilo-d8 se utiliza como un estándar interno en estudios de bioequivalencia. Los investigadores analizan su concentración en plasma humano junto con el sildenafilo para evaluar la similitud entre las formulaciones genéricas y de marca de los medicamentos basados en sildenafilo .

- Comprender el metabolismo del sildenafilo es crucial para optimizar los regímenes de dosificación. This compound es un metabolito principal del sildenafilo, formado principalmente por enzimas del citocromo P450. Los investigadores investigan su aclaramiento, vida media e interacciones con otros fármacos .

- This compound puede interactuar con otros medicamentos, afectando su eficacia o seguridad. Los investigadores exploran posibles interacciones con medicamentos comúnmente coadministrados, como antihipertensivos o anticoagulantes .

- Investigar si this compound inhibe o induce enzimas específicas (por ejemplo, CYP3A4) es esencial. Tales interacciones pueden afectar el metabolismo de otros fármacos, lo que lleva a efectos terapéuticos alterados .

- Los investigadores estudian el perfil toxicológico de this compound. Esto incluye evaluar su seguridad, posibles efectos secundarios y cualquier reacción adversa en pacientes que toman medicamentos basados en sildenafilo .

- Los modelos farmacocinéticos poblacionales ayudan a predecir el comportamiento de los fármacos en diversas poblaciones de pacientes. Los datos de this compound contribuyen a refinar estos modelos, ayudando a las recomendaciones de dosificación personalizadas .

Estudios de Bioequivalencia

Farmacocinética y Metabolismo

Interacciones Medicamento-Medicamento

Inhibición e Inducción Enzimática

Toxicología Clínica y Efectos Adversos

Farmacocinética Poblacional

En resumen, this compound sirve como un marcador valioso en el desarrollo de fármacos, ensayos clínicos y monitoreo terapéutico. Su papel se extiende más allá del mero metabolismo, impactando la seguridad, la eficacia y las interacciones de los fármacos. Los investigadores continúan explorando sus aplicaciones multifacéticas para mejorar la atención del paciente y optimizar las terapias farmacológicas . Si deseas más detalles sobre algún área específica, ¡no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

N-Desmethyl Sildenafil-d8 is a deuterated compound of N-Desmethyl Sildenafil . The primary target of N-Desmethyl Sildenafil-d8 is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.

Mode of Action

N-Desmethyl Sildenafil-d8, like its parent compound Sildenafil, acts as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow.

Pharmacokinetics

The primary metabolite is N-Desmethyl Sildenafil . The pharmacokinetic properties of N-Desmethyl Sildenafil-d8 are likely to be similar, but specific ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of N-Desmethyl Sildenafil-d8’s action primarily involve the relaxation of smooth muscle cells in blood vessels. This leads to vasodilation and increased blood flow. While the primary therapeutic application of Sildenafil and its metabolites is in the treatment of erectile dysfunction, the effects on blood flow may have broader implications for conditions such as pulmonary arterial hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Sildenafil-d8. For instance, the presence of this compound in the environment, particularly in water bodies, has been shown to disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Sildenafil-d8, like its parent compound Sildenafil, is thought to interact with enzymes such as PDE5 . By inhibiting PDE5, it can potentially increase the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .

Cellular Effects

N-Desmethyl Sildenafil-d8 may have an impact on cellular processes. Studies have suggested that exposure to N-Desmethyl Sildenafil-d8 can lead to changes in gene expression and epigenetic modifications

Molecular Mechanism

The molecular mechanism of N-Desmethyl Sildenafil-d8 is likely similar to that of Sildenafil, given that it is a metabolite of the latter . Sildenafil works by inhibiting PDE5, thereby increasing the levels of cGMP, which in turn leads to vasodilation . It is plausible that N-Desmethyl Sildenafil-d8 exerts its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Both Sildenafil and N-Desmethyl Sildenafil have been found to be stable throughout three freeze/thaw cycles, bench top and postoperative stability studies .

Dosage Effects in Animal Models

Sildenafil has been shown to have a dose-dependent analgesic effect against various types of pain in animal models .

Metabolic Pathways

N-Desmethyl Sildenafil-d8 is a metabolite of Sildenafil, suggesting that it is involved in the metabolic pathways of the parent compound

Propiedades

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTKBZXHEOVDRL-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678724 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185168-06-2 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

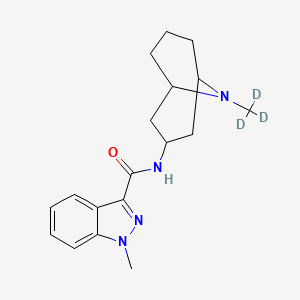

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

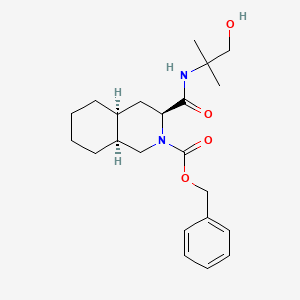

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

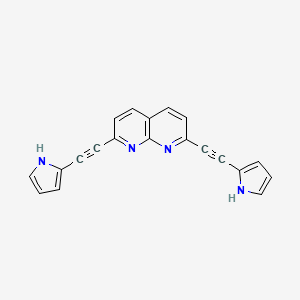

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)